rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

Catalog No.
S802468
CAS No.
99199-62-9
M.F
C10H11FO2
M. Wt
182.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methano...

CAS Number

99199-62-9

Product Name

rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol

IUPAC Name

(6-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

InChI

InChI=1S/C10H11FO2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h2,4-5,9,12H,1,3,6H2

InChI Key

HAIDNNYCHKHYHX-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC(=C2)F)OC1CO

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1CO

The exact mass of the compound 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol (CAS 99199-62-9) is a specialized fluorinated heterocyclic building block central to the synthesis of third-generation cardiovascular therapeutics, most notably Nebivolol. Structurally, it features a chromane core with a critical fluorine substitution at the C6 position and a hydroxymethyl group at C2. As a racemic mixture, it serves as an optimal, cost-effective starting material for industrial-scale syntheses that utilize late-stage kinetic resolution to isolate specific enantiomeric pairs (e.g., d- and l-nebivolol). The compound is highly valued in procurement for its dual role: the fluorine atom imparts essential metabolic stability and receptor selectivity to downstream active pharmaceutical ingredients (APIs), while the racemic alcohol provides a highly processable handle for oxidation and subsequent epoxidation in established manufacturing routes [1].

Substituting rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol with generic non-fluorinated chroman-2-methanol or pre-resolved chiral enantiomers fundamentally compromises both downstream efficacy and manufacturing economics. The absence of the C6 fluorine atom leaves the aromatic ring vulnerable to rapid CYP450-mediated hydroxylation, drastically reducing the metabolic half-life of the final API, and eliminates the ultra-high β1-receptor selectivity required for modern vasodilatory beta-blockers [1]. Conversely, while procuring pre-resolved (R)- or (S)-enantiomers might appear advantageous for stereocontrol, it bypasses highly optimized industrial routes that rely on the racemic precursor. Early-stage chiral resolution of the chromane core typically suffers from severe yield penalties (often yielding <12% of the desired enantiomer), whereas starting with the racemate allows for high-yielding parallel epoxidation (up to 67% overall yield) and cost-efficient late-stage kinetic resolution [2].

Downstream Pharmacological Selectivity (Fluorinated vs. Non-Fluorinated)

The C6-fluorine substitution on the chromane core is an absolute requirement for achieving the extreme receptor selectivity seen in downstream APIs. Derivatives synthesized from 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol (e.g., Nebivolol) exhibit a β1/β2 adrenergic receptor selectivity ratio of 321-fold. In contrast, non-fluorinated or differently substituted beta-blocker analogs typically demonstrate significantly lower selectivity (e.g., 20-fold to 100-fold) [1].

Evidence Dimensionβ1/β2 receptor selectivity ratio of downstream API
Target Compound Data321-fold selectivity (6-fluoro chromane derivative)
Comparator Or Baseline20 to 100-fold selectivity (standard non-fluorinated analogs)
Quantified DifferenceGreater than 3x to 16x improvement in receptor selectivity
ConditionsIn vitro human cardiac receptor binding assays

Procuring the exact 6-fluoro building block is non-negotiable for synthesizing third-generation beta-blockers where high cardioselectivity is the primary clinical value proposition.

Metabolic Stability and CYP450 Resistance

The unfluorinated chromane aromatic ring is a known soft spot for oxidative metabolism, specifically CYP450-mediated aromatic hydroxylation at the para/ortho positions. The integration of fluorine at the C6 position in rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol effectively blocks this metabolic liability. Comparative SAR studies on chromane scaffolds demonstrate that 6-fluoro analogs maintain significantly higher metabolic stability in human hepatic microsomes compared to their non-fluorinated counterparts, directly extending the half-life of the resulting compounds [1].

Evidence DimensionResistance to CYP450 aromatic hydroxylation
Target Compound DataHigh metabolic stability (blocked oxidation at C6)
Comparator Or BaselineLow stability (rapid hydroxylation of non-fluorinated chromane)
Quantified DifferenceSignificant extension of downstream in vivo half-life
ConditionsHuman hepatic microsome and hepatocyte stability assays

Selecting the 6-fluoro variant prevents premature metabolic clearance of the final product, a critical requirement for once-daily dosing profiles in cardiovascular drugs.

Manufacturability: Racemic Precursor vs. Early-Stage Chiral Resolution

For industrial scale-up, utilizing rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol is vastly superior to procuring pre-resolved enantiomers. Early-stage chemical resolution of the chromane core (e.g., using dehydroabietylamine) yields only 9.2% to 11.3% of the desired enantiomer. Conversely, processing the racemic methanol through oxidation and Corey-Chaykovsky epoxidation yields the intermediate epoxide mixture with a highly efficient overall yield of 50.9% to 67% under normal pressure and room temperature conditions, allowing for much more economical late-stage kinetic resolution [1].

Evidence DimensionOverall yield to key epoxide intermediate
Target Compound Data50.9% - 67% yield (starting from racemate)
Comparator Or Baseline9.2% - 11.3% yield (via early-stage chiral resolution)
Quantified DifferenceApproximately 5x to 6x higher material throughput
ConditionsIndustrial-scale oxidation and epoxidation sequences

Procuring the racemic compound drastically lowers the cost of goods (COGs) by avoiding the massive material losses associated with early-stage chiral resolution.

Processability: Waste Recycling and Isomer Recovery

In the synthesis of complex stereoisomeric drugs like Nebivolol, direct crystallization of the final hydrochloride salt often yields as low as 6.6% of the desired stereoisomers, leaving a massive waste pool of undesired isomers. The rac 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol building block (and its aldehyde derivative) is uniquely suited for industrial recycling. Undesired downstream isomers can be oxidatively cleaved (e.g., using periodic acid in dichloromethane) back into the 6-fluoro-chroman-2-carboxaldehyde/methanol precursor pool, allowing the recovery and reuse of the core scaffold [1].

Evidence DimensionMaterial recovery from undesired stereoisomers
Target Compound DataHigh recoverability via oxidative cleavage back to precursor
Comparator Or BaselineTotal material loss (standard linear synthesis without recycling)
Quantified DifferenceDirect recovery of the chromane core from the ~93% waste stream
ConditionsPeriodic acid cleavage in chlorinated solvents at 0-150°C

The chemical stability of this specific fluorinated precursor allows manufacturers to implement closed-loop recycling of waste isomers, dramatically improving the commercial viability of the synthesis.

Synthesis of Third-Generation Vasodilatory Beta-Blockers

This compound is the definitive starting material for synthesizing advanced β1-selective adrenergic antagonists, such as Nebivolol. The C6-fluorine atom is essential for achieving the 321-fold β1/β2 selectivity and the unique nitric oxide-potentiating properties that differentiate these drugs from classical beta-blockers [1].

Scalable Production of Diastereomeric Epoxide Intermediates

In bulk pharmaceutical manufacturing, this racemic alcohol is the preferred precursor for generating 6-fluoro-2-oxiranylchroman. Using the racemate allows chemists to bypass expensive early-stage chiral resolution, achieving 50-67% yields of the epoxide mixture which can then be efficiently resolved via late-stage kinetic resolution with benzylamine [2].

Development of CYP450-Resistant Chromane Libraries

For medicinal chemistry programs exploring the chromane pharmacophore, this building block provides a metabolically stabilized core. The fluorine substitution blocks rapid aromatic hydroxylation at the 6-position, making it an ideal starting point for synthesizing novel antimalarial, cardiovascular, or neurological agents that require extended in vivo half-lives [3].

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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